N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a triazolopyrimidine derivative with a unique scaffold combining sulfanyl, acetamide, and methoxy-substituted aromatic groups. The compound’s methoxy groups may enhance solubility and bioavailability compared to non-polar analogs, while the sulfanyl-acetamide moiety could contribute to target binding via hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-29-15-7-5-14(6-8-15)27-20-19(25-26-27)21(23-12-22-20)32-11-18(28)24-13-4-9-16(30-2)17(10-13)31-3/h4-10,12H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLUFQJLCGWLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antiproliferative effects, antimicrobial properties, and mechanisms of action.
Chemical Structure
The compound features a triazolo-pyrimidine core linked to a sulfanyl acetamide moiety. This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antiproliferative Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism : Induction of apoptosis and inhibition of cell cycle progression have been documented.
- Case Study : A related triazolo-pyrimidine compound demonstrated an IC50 value below 0.4 μM against non-small cell lung cancer (NSCLC) cell lines, indicating strong antiproliferative properties .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated:
- Activity Spectrum : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria.
- Case Study : Similar triazolo derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some exhibiting minimal inhibitory concentrations (MICs) in the low μg/mL range .
Antiproliferative Effects
A recent study investigated the antiproliferative effects of this compound on various cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | <0.4 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | <0.5 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast) | <0.6 | Inhibition of PCNA expression |
Antimicrobial Activity
The antimicrobial efficacy was assessed against various pathogens. The results are presented in Table 2.
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive bacteria |
| Escherichia coli | 16 | Gram-negative bacteria |
| Candida albicans | 32 | Fungal pathogen |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspases and PARP cleavage observed in treated cancer cells.
- Cell Cycle Disruption : Evidence suggests interference with the G2/M checkpoint leading to cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1) with modifications in substituents or core structures. Key findings from comparative studies are summarized below:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Structural Insights
- Substituent Effects: The methoxy groups in TC likely improve solubility compared to Analog 1’s chloro substituent, which enhances target affinity but reduces bioavailability due to hydrophobicity .
- Core Modifications : Replacing the triazolopyrimidine core with a pyrimidine (Analog 2) reduces conformational rigidity, correlating with lower bioactivity in microbial assays .
Bioactivity Trends
- Kinase Inhibition : Analog 1’s chloro-substituted variant shows high kinase inhibition (IC₅₀ = 12 nM), suggesting that TC’s methoxy groups may trade potency for improved pharmacokinetics.
- Antimicrobial Activity : Analog 2’s methylthio group contributes to its antimicrobial efficacy (EC₅₀ = 8 µg/mL), but TC’s sulfanyl-acetamide chain may offer broader-spectrum activity due to increased hydrogen-bonding capacity.
Pharmacokinetic Considerations
- TC’s methoxy groups likely enhance metabolic stability compared to Analog 3’s macrocyclic structure, which suffers from rapid hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
